1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19F2NO4 and a molecular weight of 279.28 g/mol . It is known for its versatile applications in research and industry, particularly as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate: This compound has a similar structure but differs in the position of the ethyl group and the carboxylate groups.
1-tert-Butyl 3-ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate: This compound has a cyanomethyl group instead of the ethyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-15(7-12(8,13)14)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGNQZBQXAVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(F)F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260887-81-7 |
Source
|
Record name | 1-tert-Butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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